2,2-Di(1H-pyrazol-1-yl)acetic acid
Description
Contextualizing Heteroscorpionate Ligands in Modern Coordination Chemistry
Heteroscorpionate ligands are a class of tripod-like molecules that have at least two different types of donor atoms available to bind to a metal center. This distinguishes them from homoscorpionate ligands, where all the donor atoms are the same. core.ac.uk The "scorpionate" name comes from the way these ligands can bind to a metal with three donor atoms, resembling a scorpion's sting. The variability in donor atoms allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, which is a key aspect of modern coordination chemistry. core.ac.ukacs.org
The ability to introduce different donor groups, such as a mix of nitrogen and oxygen atoms, provides a powerful tool for chemists to design complexes with specific reactivity or properties. acs.orgresearchgate.net For instance, the combination of hard and soft donor atoms can influence the stability and reactivity of the metal center in catalytic applications or in the development of new materials. nih.gov The modular nature of heteroscorpionate ligands, where different components can be synthetically varied, has made them a popular choice for a wide range of applications, from bioinorganic modeling to catalysis. acs.orgnih.gov
Significance of N,N,O-Donor Ligands in Metal Complex Design
Ligands that provide a combination of nitrogen and oxygen donor atoms (N,N,O-donor ligands) are of particular importance in coordination chemistry. This donor set is found in the active sites of many metalloenzymes, making N,N,O-ligands valuable for creating synthetic models that can help elucidate biological mechanisms. researchgate.net The presence of both nitrogen and oxygen donors allows for the stabilization of a variety of metal ions in different oxidation states and coordination geometries. acs.orgnih.gov
The design of functional metal-organic frameworks (MOFs) also heavily relies on ligands with mixed donor atoms like nitrogen and oxygen. rsc.org The nature of these organic linkers plays a crucial role in determining the final structure and properties of the resulting framework, which can be tailored for applications such as gas storage and catalysis. rsc.org The combination of a hard oxygen donor with softer nitrogen donors in a single ligand can lead to complexes with unique electronic and structural features. acs.org
Historical Development and Evolution of Bis(azol-1-yl)acetate Ligands
The development of bis(azol-1-yl)acetate ligands is part of the broader evolution of polypyrazolyl ligands, which began with the synthesis of tris(pyrazol-1-yl)borate (Tp) ligands, often referred to as "scorpionate" ligands. These ligands and their derivatives have become ubiquitous in coordination chemistry due to their predictable coordination behavior. core.ac.uk The initial focus was on homoscorpionate systems, but the desire for greater control over the coordination environment led to the development of heteroscorpionate ligands, including those based on a central carbon atom instead of boron. core.ac.uk
The synthesis of bis(pyrazol-1-yl)methane derivatives provided a platform for further functionalization. core.ac.uk Introducing a carboxylic acid group onto the bridging carbon atom, as seen in 2,2-Di(1H-pyrazol-1-yl)acetic acid, created a new class of ligands with an N,N,O donor set. This modification significantly expanded the coordination possibilities and the potential applications of these ligands. The pyrazole (B372694) moiety itself is a versatile building block in the synthesis of various heterocyclic compounds with a wide range of applications. mdpi.com
The table below provides a summary of the key compound discussed in this article.
| Compound Name | Abbreviation | Molecular Formula | Key Feature |
|---|---|---|---|
| This compound | HC(COOH)(pz)2 | C8H8N4O2 | N,N,O-donor heteroscorpionate ligand |
Structure
3D Structure
Properties
CAS No. |
351205-27-1 |
|---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2,2-di(pyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H8N4O2/c13-8(14)7(11-5-1-3-9-11)12-6-2-4-10-12/h1-7H,(H,13,14) |
InChI Key |
NJDSSVBTTVUKHM-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C(C(=O)O)N2C=CC=N2 |
Canonical SMILES |
C1=CN(N=C1)C(C(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,2 Di 1h Pyrazol 1 Yl Acetic Acid
Established Synthetic Pathways for the Core Ligand
The synthesis of 2,2-di(1H-pyrazol-1-yl)acetic acid, often abbreviated as H[bpza], primarily relies on nucleophilic substitution reactions. These methods have been refined over time to improve yields and facilitate the reaction under milder conditions.
Nucleophilic Substitution Reactions for Bis(pyrazol-1-yl)acetic Acid Formation
The foundational method for synthesizing this compound involves the reaction of a pyrazole (B372694) with a dihaloacetic acid derivative. acs.orgnih.gov A common approach is the reaction between 1H-pyrazole and dichloroacetic acid or dibromoacetic acid. acs.orgevitachem.com In this nucleophilic substitution, the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the dihaloacetic acid, leading to the displacement of the halogen atoms and the formation of the di-substituted acetic acid.
Another route involves the use of chloroacetic acid or its derivatives with a pyrazole starting material. evitachem.com The reaction typically requires elevated temperatures, often under reflux conditions in a suitable solvent like ethanol (B145695) or acetic acid, to proceed to completion. evitachem.com The final product can then be isolated and purified through standard techniques such as recrystallization. evitachem.com
Optimization of Reaction Conditions and Catalyst Utilization (e.g., phase-transfer catalysis)
To enhance the efficiency and yield of the synthesis, optimization of reaction conditions is crucial. One significant advancement has been the application of phase-transfer catalysis (PTC). acs.orgnih.govfigshare.com This methodology is particularly effective for reactions involving reactants in immiscible phases, a common scenario when using inorganic bases with organic substrates. ptfarm.plslideshare.net
In the synthesis of bis(pyrazol-1-yl)acetic acid derivatives, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the pyrazolate anion from the aqueous or solid phase to the organic phase where the reaction with the dihaloacetic acid occurs. acs.orgptfarm.plresearchgate.netyoutube.com This technique allows the reaction to proceed under milder conditions and can significantly improve the yield of the desired product. acs.orgfigshare.com For instance, the synthesis of bis(4-ferrocenyl-3,5-dimethylpyrazol-1-yl)acetic acid is successfully achieved by reacting 4-ferrocenyl-3,5-dimethylpyrazole with dibromoacetic acid in the presence of potassium tert-butoxide (KOtBu) and a phase-transfer catalyst, followed by an acidic workup. acs.org
Synthesis of Functionalized and Substituted Derivatives
The versatility of the bis(pyrazol-1-yl)acetic acid scaffold allows for the synthesis of a wide range of functionalized and substituted derivatives. These modifications are key to tuning the electronic and steric properties of the ligand for specific applications in coordination chemistry and catalysis.
Preparation of Alkyl Ester Derivatives (e.g., methyl, hexyl)
Esterification of the carboxylic acid group is a common strategy to modify the ligand's properties. For example, hexyl bis(pyrazol-1-yl)acetate has been synthesized by reacting this compound with 1-hexanol (B41254) in tetrahydrofuran (B95107) (THF) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. mdpi.com Similarly, methyl ester derivatives, such as methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate, have been prepared. researchgate.net These ester derivatives are often used in the synthesis of novel metal complexes with catalytic applications. mdpi.comnih.gov
Table 1: Synthesis of Alkyl Ester Derivatives
| Derivative Name | Starting Materials | Reagents | Reference |
|---|---|---|---|
| Hexyl bis(pyrazol-1-yl)acetate | This compound, 1-hexanol | N,N'-dicyclohexylcarbodiimide (DCC), THF | mdpi.com |
Introduction of Ferrocenyl Substituents on the Pyrazole Ring
The incorporation of organometallic fragments, such as ferrocene, onto the pyrazole rings can impart unique electrochemical properties to the ligand. The synthesis of bis(4-ferrocenyl-3,5-dimethylpyrazol-1-yl)acetic acid demonstrates this strategy. acs.org The process begins with the synthesis of 4-ferrocenyl-3,5-dimethylpyrazole, which is then reacted with dibromoacetic acid under phase-transfer conditions to yield the desired ferrocenyl-substituted bis(pyrazol-1-yl)acetic acid. acs.orgfigshare.com The introduction of the ferrocenyl group can influence the coordination behavior and redox activity of the resulting metal complexes.
Synthesis of Substituted Pyrazolyl Analogues (e.g., 3,5-dimethylpyrazolyl, 1,2,4-triazolyl)
Modifying the pyrazole ring itself provides another avenue for creating diverse ligands. The synthesis of 2,2-bis(3,5-dimethylpyrazol-1-yl)acetic acid is a well-established example. iucr.orgresearchgate.net This is typically achieved by using 3,5-dimethylpyrazole (B48361) as the starting material in the nucleophilic substitution reaction. iucr.orgresearchgate.net The resulting ligand, with its bulkier dimethyl-substituted pyrazole rings, exhibits different steric and electronic properties compared to the unsubstituted analogue.
Furthermore, analogues incorporating other azole rings, such as 1,2,4-triazole (B32235), have been synthesized. rsc.org The synthesis of 2,2-bis(1,2,4-triazol-1-yl)acetic acid would follow a similar synthetic logic, reacting 1,2,4-triazole with a dihaloacetic acid derivative. These analogues expand the family of scorpionate ligands and offer new possibilities for coordination chemistry.
Table 2: Synthesis of Substituted Pyrazolyl and Analogous Derivatives
| Derivative Name | Starting Pyrazole/Azole | Key Reagents | Reference |
|---|---|---|---|
| 2,2-Bis(3,5-dimethylpyrazol-1-yl)acetic acid | 3,5-Dimethylpyrazole | Dihaloacetic acid derivative | iucr.orgresearchgate.net |
| Bis(4-ferrocenyl-3,5-dimethylpyrazol-1-yl)acetic acid | 4-Ferrocenyl-3,5-dimethylpyrazole | Dibromoacetic acid, KOtBu, Phase-transfer catalyst | acs.org |
Conjugation and Functionalization for Advanced Ligand Architectures
The inherent reactivity of this compound allows for its conjugation and functionalization to create more complex and tailored ligand systems. The carboxylic acid group serves as a primary site for modification, enabling the formation of amides, esters, and other derivatives. These modifications are crucial for tuning the electronic properties, solubility, and coordination behavior of the resulting ligands.
One common strategy involves the reaction of the carboxylic acid with various amines or alcohols to introduce new functional groups. For instance, the pyrazole moiety itself can be functionalized prior to or after the formation of the di-pyrazolyl acetic acid core. This can include the introduction of substituents on the pyrazole rings, which can further influence the steric and electronic environment of the metal-binding pocket. evitachem.com
The development of bis(pyrazol-yl)alkanes with dicarboxylic derivatives represents another avenue for creating advanced ligand architectures. These compounds act as building blocks for the construction of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and separation. mdpi.com The synthesis of these dicarboxylic derivatives can be achieved through various methods, including the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes. researchgate.net
Furthermore, the pyrazole scaffold is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of N-heterocyclic compounds with significant potential in medicinal chemistry and materials science due to their photophysical properties. researchgate.net Post-functionalization of these pyrimidine (B1678525) systems allows for the creation of a diverse library of compounds with tailored applications. researchgate.net The introduction of pyrazole and pyridine (B92270) chromophores, for example, can lead to an increase in conjugation and aromaticity, enhancing the photophysical properties of the resulting molecules. mdpi.com
Spectroscopic Characterization Techniques for Synthesized Ligands and Derivatives
A suite of spectroscopic techniques is indispensable for the unambiguous identification and structural elucidation of this compound and its derivatives. These methods provide detailed information about the molecular structure, bonding, and functional groups present in the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound and its derivatives in solution.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their chemical environments. For the parent acid, characteristic signals are observed for the protons on the pyrazole rings and the methine proton of the acetic acid backbone. pressbooks.pub In derivatives, additional signals will appear corresponding to the newly introduced functional groups. For example, in ethyl 1-(4,6-dimorpholino-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, a triplet and a quartet are observed for the ethyl group, alongside signals for the pyrazole and triazine rings. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid group in this compound typically appears at a characteristic downfield shift. The carbons of the pyrazole rings also have distinct chemical shifts. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Ethyl 1-(4,6-dimorpholino-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | 1.34 (t, 3H), 2.92 (s, 3H), 3.71 (brs, 8H), 3.82 (brs, 8H), 4.31 (q, 2H), 8.03 (s, 1H) | 14.1, 14.3, 43.9, 60.2, 66.7, 114.7, 143.0, 146.9, 163.5, 165.2 | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and its derivatives, providing confirmation of their successful synthesis. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition of the molecule. nih.gov For instance, the HRMS-ESI (m/z) for a pyrazole-s-triazine derivative was calculated as [M+H]⁺ 414.48 and found to be 414.2246, confirming its molecular formula. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. evitachem.com For this compound, the IR spectrum will show a characteristic broad absorption band for the O-H stretch of the carboxylic acid group and a sharp absorption for the C=O stretch. evitachem.com The N-H stretching vibrations of the pyrazole rings can also be observed. evitachem.com In derivatives, the appearance of new bands or the disappearance of existing ones confirms the chemical transformation. For example, in phenylhydrazono derivatives, N=N and N-H bending bands are observed, while the free C=O group absorption may be absent due to chelation. nist.gov
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of the synthesized compound, which, in conjunction with the molecular weight from mass spectrometry, can establish the molecular formula. researchgate.netmdpi.com For example, the analytical calculation for a pyrazole-s-triazine derivative was C, 58.10%; H, 6.58%; N, 23.71%, and the found values were C, 58.24%; H, 6.71%; N, 23.53%, which are in close agreement. nih.gov
Advanced Coordination Chemistry of 2,2 Di 1h Pyrazol 1 Yl Acetic Acid
Ligand Coordination Modes and Geometrical Preferences
The coordination behavior of 2,2-Di(1H-pyrazol-1-yl)acetic acid is dominated by its ability to act as a tripodal ligand, engaging a metal center through two nitrogen atoms from the pyrazole (B372694) rings and one oxygen atom from the carboxylate group. This κ³-N,N,O-coordination is a recurring motif in its complexes, leading to the formation of stable, chelated structures.
κ³-N,N,O-Tripodal Coordination Behavior
The intrinsic structure of this compound, featuring two pyrazolyl groups and a carboxylic acid function attached to a central carbon atom, predisposes it to a κ³-N,N,O-tripodal binding mode. This "scorpionate"-type coordination involves the two nitrogen atoms from the pyrazole rings and an oxygen atom from the deprotonated carboxylate group simultaneously binding to a metal ion. This mode of coordination is highly effective in satisfying the coordination requirements of various metal centers, leading to the formation of stable five-membered chelate rings. This tripodal grip enforces a specific geometry around the metal ion, often resulting in distorted octahedral or square pyramidal environments. The stability of this coordination is a key factor in the predictable assembly of its coordination polymers.
Variability in Carboxylate Coordination
While the κ³-N,N,O-tripodal mode is prevalent, the carboxylate group of this compound exhibits remarkable versatility in its coordination. Beyond the simple monodentate binding seen in the tripodal mode, the carboxylate can adopt other coordination modes, significantly influencing the dimensionality and topology of the resulting coordination polymer. For instance, it can act as a terminal bidentate ligand, where both oxygen atoms of the carboxylate bind to the same metal center. Furthermore, it can function as a bridging tridentate ligand, linking multiple metal centers and facilitating the formation of extended one-, two-, or three-dimensional networks. nih.gov This variability allows for the construction of a diverse range of supramolecular architectures with tailored properties.
Structural Flexibility and Coordination Environment Adaptation
The structural flexibility of this compound is another of its defining features. The ligand can readily adapt its conformation to accommodate the specific geometrical preferences of different metal ions. This adaptability, coupled with the variable coordination modes of the carboxylate group, allows the ligand to form stable complexes with a wide array of transition metals, lanthanides, and actinides. nih.gov The ability to create diverse coordination environments is crucial for the development of materials with specific catalytic, magnetic, or luminescent properties. The interplay between the tripodal pyrazole core and the flexible carboxylate arm enables a fine-tuning of the steric and electronic environment around the metal center. nih.gov
Complexation with Transition Metals
The rich coordination chemistry of this compound is particularly evident in its complexes with transition metals. The following sections will focus on its interactions with copper(II) and cobalt(II), two metals of significant interest in coordination chemistry and materials science.
Copper(II) Complexes: Synthesis, Structural Characterization, and Electronic Properties
Copper(II) complexes of pyrazole-based ligands are widely studied due to their interesting magnetic and electronic properties, as well as their potential applications in catalysis and as bioactive agents. arkat-usa.orgnih.gov The synthesis of copper(II) complexes with this compound is typically achieved by reacting the ligand with a suitable copper(II) salt, such as copper(II) acetate (B1210297) monohydrate, in a suitable solvent like ethanol (B145695). nih.gov
The resulting complexes often exhibit a distorted square pyramidal or octahedral geometry around the copper(II) center. arkat-usa.orgresearchgate.net The electronic properties of these complexes are characterized by d-d transitions in the visible region of the electronic spectrum. researchgate.net
| Copper(II) Complex Synthesis and Properties | |
| Starting Materials | This compound and Copper(II) acetate monohydrate. nih.gov |
| Solvent | Ethanol. nih.gov |
| Coordination Geometry | Distorted square pyramidal or octahedral. arkat-usa.orgresearchgate.net |
| Electronic Properties | Characterized by d-d transitions. researchgate.net |
Manganese and Rhenium Carbonyl Complexes: Synthesis and Electronic Comparisons
The coordination chemistry of this compound with Group 7 metals, specifically manganese and rhenium, has led to the formation of stable tricarbonyl complexes. The deprotonated form of the acid, bis(pyrazol-1-yl)acetate (bpza), acts as a tripodal "scorpionate" ligand. The synthesis of complexes with the general formula [LM(CO)3], where L is bpza or its methylated analogue bis(3,5-dimethylpyrazol-1-yl)acetate (bdmpza), and M is Mn or Re, has been successfully achieved. researchgate.net
Single-crystal X-ray analyses have been performed on several of these complexes, including [(bdmpza)Mn(CO)3] and [(bpza)Re(CO)3], confirming their molecular structures. researchgate.net A comparative analysis of the electronic properties of these ligands, based on infrared (IR) spectroscopic and structural data, has been conducted. This comparison includes other well-known scorpionate ligands such as hydrotris(pyrazolyl)borate (Tp) and its methylated version (TpMe2), as well as cyclopentadienyl (B1206354) (Cp) and its pentamethylated derivative (Cp*). researchgate.net
The reactivity of these complexes has also been explored. For instance, the reaction of [(bdmpza)Re(CO)3] with nitrosonium tetrafluoroborate (B81430) (NOBF4) results in the formation of a dicarbonyl nitrosyl complex, [(bdmpza)Re(CO)2(NO)]BF4. researchgate.net The bond distances in these complexes show that for manganese and rhenium compounds that are isostructural, the bond lengths around the rhenium centers are typically about 0.1 Å longer than those for the corresponding manganese complexes, which is expected due to the larger size of the rhenium atom. marquette.edu
| Complex | ν(CO) (cm⁻¹) | Reference |
| [(bpza)Mn(CO)3] | 2031, 1935, 1913 | researchgate.net |
| [(bdmpza)Mn(CO)3] | 2027, 1925, 1904 | researchgate.net |
| [(bpza)Re(CO)3] | 2031, 1928, 1908 | researchgate.net |
| [(bdmpza)Re(CO)3] | 2026, 1921, 1900 | researchgate.net |
Ruthenium(II) Derivatives: Ligand Coordination Switching (κ² vs. κ³)
The coordination of this compound (referred to as HL) to ruthenium(II) demonstrates a fascinating example of ligand coordination flexibility, switching between a bidentate (κ²) and a tridentate (κ³) mode depending on the reaction conditions. figshare.com
New arene-ruthenium(II) derivatives, with arenes such as p-cymene (B1678584) or benzene, have been synthesized with both the neutral ligand (HL) and its anionic, deprotonated form (L⁻). figshare.com When the ligand is in its neutral form, it coordinates to the ruthenium center in a chelating κ²-N,N'-bidentate fashion. This results in the formation of 1:1 derivatives with the general formula [Ru(arene)(HL)Cl]Cl. figshare.com In these complexes, the carboxylic acid group of the ligand remains protonated and uncoordinated.
However, a switch to a tripodal κ³-N,N',O-tridentate coordination mode occurs when the ligand is deprotonated to its anionic form (L⁻). figshare.com The solid-state X-ray structure of the complex [Ru(η⁶-p-cymene)(κ³-N,N',O-L¹)]PF₆ (where L¹ is the deprotonated form of bis(pyrazol-1-yl)acetic acid) has confirmed this tridentate coordination. figshare.com In this mode, both pyrazolyl nitrogen atoms and one of the carboxylate oxygen atoms are bound to the ruthenium center.
Interestingly, aqueous solutions of the κ² complexes, such as [Ru(arene)(HL)Cl]Cl, exhibit high conductance values. This is attributed to the deprotonation of the carboxylic acid group in water, which releases H₃O⁺ ions and leads to the in-situ formation of 1:2 electrolytes like [Ru(arene)(κ³-N,N',O-L)]Cl₂. figshare.com This demonstrates a pH-dependent switching of the coordination mode in solution. The electronic properties of these complexes have been investigated using cyclic voltammetry, allowing for the arrangement of the HL and L⁻ ligands based on their electron-donating character. figshare.com
Complexation with Lanthanide(III) Ions (f-elements)
Formation of One-Dimensional Chain Structures
The reaction of the related ligand, (pyrazol-1-yl)acetic acid (L), with lanthanide(III) ions in aqueous solution at a pH of 5 has been shown to produce complexes with the general formula [Ln(L)₃(H₂O)₂]·nH₂O. nih.gov Single-crystal X-ray diffraction analysis of these complexes has revealed the formation of one-dimensional chain structures. nih.govresearchgate.net
The formation of these chains is governed by the varied coordination modes of the carboxylate groups of the ligand. nih.gov For lighter lanthanides such as La, Ce, and Pr, the structures feature terminal bidentate and bridging tridentate coordination of the carboxylate groups. nih.gov In the case of the neodymium complex, the coordination is more complex, involving terminal bidentate, bridging bidentate, and tridentate modes. nih.gov For heavier lanthanides like Eu, Gd, Dy, Ho, Er, Yb, and Lu, three distinct crystallographic structures are observed, all forming one-dimensional chains but with different coordination modes of the carboxylate groups: terminal bidentate, bridging bidentate, and tridentate coordination; terminal and bridging bidentate coordination; and solely bridging bidentate coordination. researchgate.net
Comparative Studies of Solid-State and Solution-State Coordination Environments
Significant differences have been observed between the coordination environments of lanthanide complexes with (pyrazol-1-yl)acetic acid in the solid state versus in solution. nih.govresearchgate.net A comparison of the solid-state UV-vis-NIR diffuse reflectance spectra with the solution-state UV-vis-NIR absorption spectra suggests that different species exist in the two states. nih.govresearchgate.net
Complexation with Main Group Metals
The coordination chemistry of this compound and its derivatives extends to main group metals, notably tin(II) and gallium(III). The deprotonated forms of bis(pyrazol-1-yl)acetic acid (Hbpza) and bis(3,5-dimethylpyrazol-1-yl)acetic acid (Hbdmpza) have been reacted with tin(II) acetate [Sn(OAc)₂] or tin(II) acetylacetonate (B107027) [Sn(acac)₂] to yield the corresponding Sn(II) complexes. rsc.org
Furthermore, homoleptic bisligand gallium(III) complexes, [Ga(bdmpza)₂][ClO₄] and [Ga(bpza)₂][GaCl₄], have been synthesized and characterized by ⁷¹Ga NMR and IR spectroscopy, as well as by X-ray crystallography, demonstrating the versatility of these ligands in coordinating to p-block metals. rsc.org
Tin(II) Complexes: Dimeric vs. Monomeric Structures and Electron Pair Displacement
The reaction of this compound (Hbpza) with tin(II) sources such as [Sn(OAc)₂] or [Sn(acac)₂] yields fascinating structural motifs. rsc.org While initial expectations might point towards a simple monomeric complex, [Sn(bpza)₂], single-crystal X-ray determination has revealed a more complex reality. In the solid state, the complex exists as a dinuclear molecule with the formula [Sn₂(bpza)₄]. rsc.org
In this dimeric structure, each tin(II) center is coordinated by κ³-N,N,O-chelating bpza⁻ ligands. Furthermore, two of the bpza⁻ ligands act as μ-bridges, connecting the two tin(II) centers, creating a stable dinuclear assembly. rsc.org This dimerization showcases the ligand's flexibility and its capacity to facilitate the formation of multinuclear architectures.
Gallium Complexes: Homoleptic Bisligand Coordination
The coordination chemistry of this compound with gallium has also been investigated, leading to the formation of homoleptic bisligand complexes. A notable example is the complex [Ga(bpza)₂][GaCl₄], which has been successfully synthesized and characterized using methods including ⁷¹Ga NMR and IR spectroscopy, as well as single-crystal X-ray crystallography. rsc.org
In this structure, the [Ga(bpza)₂]⁺ cation features a gallium center coordinated by two bis(pyrazol-1-yl)acetate ligands, demonstrating a classic homoleptic arrangement where all ligands attached to the central metal are identical. The charge is balanced by a tetrachlorogallate(III) anion, [GaCl₄]⁻. A similar homoleptic bisligand gallium complex, [Ga(bdmpza)₂][ClO₄], has been prepared with the dimethyl-substituted analogue of the ligand. rsc.org These examples highlight the ligand's efficacy in forming well-defined, cationic homoleptic species with group 13 metals.
Crystallographic Analysis of Metal Complexes
Single Crystal X-ray Diffraction Studies of Coordinated Species
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structures of metal complexes in the solid state. This technique has been pivotal in understanding the coordination modes of this compound and its derivatives with various metal ions. researchgate.netrsc.org
The crystal structures of the tin(II) complex, [Sn₂(bpza)₄], and the gallium(III) complex, [Ga(bpza)₂][GaCl₄], were both elucidated using this method, providing definitive evidence for their dimeric and homoleptic natures, respectively. rsc.org The free ligand, this compound, has also been structurally characterized by X-ray diffraction, with its data available in the Cambridge Crystallographic Data Centre (CCDC) under the number 151037. nih.gov
Analysis of Bond Lengths, Angles, and Hydrogen Bonding Networks in Solid State
Crystallographic data allows for a detailed analysis of the geometric parameters within the metal complexes. The bond lengths and angles in the coordination sphere of the metal are indicative of the nature and strength of the metal-ligand bonds.
In the case of pyrazole-based complexes, key parameters include the metal-nitrogen bond lengths to the two pyrazole rings and the metal-oxygen bond length to the carboxylate group. For instance, in the dinuclear nickel(II) complex of a related pyrazole-carboxamide ligand, the Ni-N bond lengths to the pyrazolate and amide groups are distinct, reflecting their different donor strengths. researchgate.net Similarly, analysis of the bond angles around the metal center (e.g., N-M-N and N-M-O) defines the coordination geometry, which can range from distorted square planar to octahedral, depending on the metal and ligand system. researchgate.net
Below is a representative table illustrating the type of data obtained from crystallographic analyses of pyrazole-containing acid compounds.
| Interaction | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | D-H···A (°) |
| O—H···N | 0.97 (3) | 1.71 (3) | 2.676 (2) | 172 (3) |
| Data derived from a similar compound, Bis(3,5-dimethylpyrazol-1-yl)acetic acid, for illustrative purposes. researchgate.net |
Computational and Theoretical Investigations of 2,2 Di 1h Pyrazol 1 Yl Acetic Acid and Its Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool in quantum chemistry for investigating the molecular and electronic properties of various compounds.
Geometrical Optimization and Conformational Analysis of Ligands and Complexes
DFT calculations are widely used for the geometrical optimization of ligands and their metal complexes. For instance, the optimized molecular structure of related benzimidazole (B57391) derivatives has been determined, showing a planar benzimidazole ring with two carboxylate groups in a cis-configuration and twisted out of the ring plane. mdpi.com In studies of pyrazole (B372694) derivatives, DFT-optimized structures have shown excellent agreement with experimental X-ray data. researchgate.net For example, in a study of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, the calculated and experimental geometries of the E-isomer were nicely overlapped, with only slight deviations for the Z-isomer. researchgate.net Bond lengths typically show negligible differences (less than 0.02 Å), while bond angles can vary by up to 2°. researchgate.net
Conformational analysis helps in identifying the most stable isomers. For 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(arylideneacetohydrazide), DFT calculations predicted that in the gas phase, syn-E amido isomers are the most stable when an electron-donating group is present, whereas the anti-isomer is more stable with electron-attracting substituents. mdpi.com In the case of bis(3,5-dimethylpyrazol-1-yl)acetic acid, the dihedral angle between the two pyrazole rings was found to be 78.17 (7)°. researchgate.net
Electronic Structure Characterization (Frontier Molecular Orbitals: HOMO, LUMO, Energy Gap)
The electronic properties of 2,2-di(1H-pyrazol-1-yl)acetic acid and its analogues are primarily dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.
In related imidazole (B134444) derivatives capable of excited-state intramolecular proton transfer (ESIPT), the S0 → S1 transition is characterized as a HOMO → LUMO transition. mdpi.com Typically, the HOMO is distributed over the hydroxyphenyl and imidazole moieties, while the LUMO is located on the imidazole and pyridine (B92270) parts of the molecule. mdpi.com This distribution indicates that the electronic excitation involves a charge transfer from the hydroxyphenyl to the pyridine portion. mdpi.com
| Compound/Complex Feature | HOMO Distribution | LUMO Distribution | Transition Type |
| ESIPT-capable Imidazole Derivative | Hydroxyphenyl and Imidazole | Imidazole and Pyridine | HOMO → LUMO (Charge transfer) |
Charge Transfer Properties and Reactivity Predictions
The analysis of HOMO and LUMO distributions also provides insights into the charge transfer properties of these molecules upon electronic excitation. For certain imidazole derivatives, the S0 → S1 absorption leads to a charge transfer from a hydroxyphenyl group to a pyridine group. mdpi.com Conversely, phosphorescence from the triplet state can represent a charge transfer from the pyridine heterocycle back to the hydroxyphenyl moiety. mdpi.com
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The specific values for this compound would require specific calculations, but the principles derived from similar structures are applicable.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. For instance, in the study of an ESIPT-capable imidazole, TD-DFT calculations of the T1 → S0 phosphorescence wavelength showed good agreement with experimental data (586 nm calculated vs. 546 nm experimental). mdpi.com This transition was identified as a LUMO (π*) → HOMO (π) transition. mdpi.com Such calculations are vital for interpreting experimental spectra and understanding the nature of electronic transitions.
Theoretical Prediction of Ligand Properties (e.g., pKa values, solvent effects on coordination)
Theoretical methods can be employed to predict important ligand properties. For example, in bis(4-carboxylpyrazol-1-yl)acetic acid, it was noted that the carboxyl groups have differing pKa values, which influences their coordination behavior. rsc.org Computational models can also account for solvent effects, which are crucial for understanding coordination chemistry in solution. For instance, the synthesis of certain pyrazole derivatives required specific solvents like acetic acid or DMF to achieve full conversion, highlighting the role of the solvent environment. afinitica.com
Applications and Advanced Research Directions of 2,2 Di 1h Pyrazol 1 Yl Acetic Acid Derivatives
Material Science Applications
The distinct functionalities within the 2,2-di(1H-pyrazol-1-yl)acetic acid molecule open avenues for its use in various material science contexts. The pyrazole (B372694) units offer robust metal-coordinating capabilities, while the carboxylic acid group provides a reactive handle for immobilization, functionalization, and structural extension.
Precursors for Carboxyl-Functionalized Task-Specific Ionic Liquids (TSILs) for f-Element Separations
Task-Specific Ionic Liquids (TSILs) are a class of ionic liquids where a functional group is covalently tethered to the cation or anion, designing them for a specific task like metal ion extraction. Carboxyl-functionalized TSILs are of particular interest for the separation of f-elements (lanthanides and actinides), which is a critical step in nuclear fuel reprocessing and rare-earth element recycling. digitellinc.comiaea.org
The presence of the carboxylic acid group in this compound makes it an ideal precursor for creating such TSILs. The carboxyl group can complex with metal centers, enhancing their solubility in the ionic liquid phase. digitellinc.com Research has demonstrated that grafting metal-complexing groups onto ionic liquids increases the affinity for metals, leading to suitable media for the liquid-liquid extraction of actinides. iaea.orgiaea.org For instance, certain carboxyl-functionalized ionic liquids have been shown to dissolve UO₂ directly, a crucial step in reprocessing spent nuclear fuel. rsc.org The dissolution process involves the coordination of the uranyl ion with the carboxylate groups. rsc.org By incorporating the this compound moiety into an ionic liquid structure, one could create a synergistic system where the pyrazole rings provide additional coordination sites, potentially enhancing the selectivity and efficiency of f-element separation.
Table 1: Examples of Functionalized Ionic Liquids in Metal Separation
| Ionic Liquid Type | Functional Group | Application | Finding | Source |
|---|---|---|---|---|
| Betaine Derivative TSILs | Carboxylate | Lanthanide and Actinide Separations | Displays temperature-dependent phase-switching behavior and solubilizes Ln(III) and U(VI). | digitellinc.com |
| Imidazolium-based IL | Carboxylate | UO₂ Dissolution | Directly dissolves UO₂; the addition of an Fe-containing IL enhances dissolution kinetics. | rsc.org |
Synthesis of Solid-Phase-Grafted Ligands and Heterogeneous Catalysts
The immobilization of homogeneous catalysts or ligands onto solid supports combines the advantages of high activity and selectivity with the ease of separation and recyclability characteristic of heterogeneous systems. The carboxylic acid group of this compound serves as a prime anchoring point for grafting the molecule onto solid phases like silica (B1680970) gel or other polymeric supports. nih.gov
This process typically involves chemically bonding the ligand to the support material. For example, silica gel can be functionalized with chloropropyl groups, which then react with an amine or, in this case, could be adapted for esterification or amidation with the carboxylic acid of the target molecule. nih.gov Once grafted, the pyrazole units are exposed and available for metal chelation, creating a solid-phase extraction (SPE) sorbent for the preconcentration and removal of metal ions from various media. nih.gov
Furthermore, this approach can be used to create novel heterogeneous catalysts. By grafting the ligand onto a support and subsequently introducing a catalytically active metal ion, a stable and reusable catalyst can be synthesized. Studies have shown the successful creation of heterogeneous Brønsted acid nanocatalysts by grafting carboxylic acid groups onto natural carbon substrates. rsc.orgresearchgate.net These materials have demonstrated high efficiency in promoting organic reactions, such as the synthesis of pyranopyrazoles, in environmentally friendly solvents like water. rsc.orgresearchgate.net The solid support allows for easy catalyst recovery and reuse, enhancing the sustainability of the process. researchgate.net
Potential for Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is crucial in determining the structure, stability, and functionality of the resulting MOF. Ligands containing both N-heterocyclic donors (like pyrazole) and carboxylate groups are highly sought after for MOF synthesis.
According to Pearson's hard/soft acid/base (HSAB) principle, robust coordination bonds in MOFs are achieved by matching the electronic character of the metal and the ligand. The combination of borderline azolate ligands (like pyrazole) with borderline metal ions (such as Cu²⁺, Zn²⁺) leads to highly stable frameworks. acs.org this compound is an excellent candidate for a MOF linker as it provides both pyrazolate nitrogen atoms and a carboxylate oxygen atom for metal coordination, potentially acting as a tridentate N,N,O-ligand. acs.org
Dicarboxylic acids derived from bis(pyrazol-1-yl)methane have been successfully used as building blocks for MOFs with applications in luminescence and gas separation. mdpi.com Similarly, pyrazole-dicarboxylate ligands have been used to construct highly stable, porous aluminum MOFs that are effective and reusable filters for capturing formaldehyde (B43269) from indoor air. nih.gov The dual functionality of this compound suggests its strong potential for creating novel MOFs with tailored pore environments and functionalities for applications in catalysis, gas storage, and selective separations. acs.orgnih.gov
Development of Bifunctional and Conjugated Ligands
The core structure of this compound can be chemically modified to create more complex ligands with enhanced or multiple functions. These bifunctional or conjugated ligands are at the forefront of designing advanced coordination complexes for various applications.
The compound itself acts as a bidentate or tridentate "heteroscorpionate" ligand, capable of binding to metal ions through the two pyrazole nitrogen atoms and the carboxylate group. evitachem.comacs.org This basic framework can be expanded. For instance, researchers have synthesized a ferrocenyl-substituted derivative, bis(4-ferrocenyl-3,5-dimethylpyrazol-1-yl)acetic acid. acs.org In this conjugated ligand, the redox-active ferrocenyl units are integrated into the pyrazole rings, combining the coordination chemistry of the bis(pyrazolyl)acetate core with the electrochemical properties of ferrocene. acs.org
Another strategy involves introducing additional functional groups to modulate the properties of the resulting metal complexes. The synthesis of bis(4-carboxylpyrazol-1-yl)acetic acid (H₃bcpza) introduces peripheral carboxyl groups that are not involved in metal binding. rsc.org These additional acidic sites significantly improve the water solubility of the ligand and its corresponding metal carbonyl complexes, which is highly desirable for biological applications or aqueous-phase catalysis. rsc.org The development of such ligands, where different functional domains (e.g., a metal-binding site and a solubility-enhancing site) coexist within the same molecule, is a key strategy in modern ligand design. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation/Synonym | Molecular Formula | Source(s) |
|---|---|---|---|
| This compound | bis(pyrazol-1-yl)acetic acid | C₈H₈N₄O₂ | evitachem.comnih.govchemscene.com |
| 1-carboxymethyl-3-methylimidazolium bistriflimide | [HOOCMmim][Tf₂N] | C₇H₉N₃O₂ · CF₃SO₂N⁻SO₂CF₃ | rsc.org |
| bis(4-ferrocenyl-3,5-dimethylpyrazol-1-yl)acetic acid | H[bfcdmpza] | C₃₂H₃₂Fe₂N₄O₂ | acs.org |
| bis(4-carboxylpyrazol-1-yl)acetic acid | H₃bcpza | C₁₀H₈N₄O₆ | rsc.org |
| 2,6-bis(pyrazol-1-yl)pyridine | bpp | C₁₁H₉N₅ | nih.gov |
| bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid | H₂bpmdc | C₉H₈N₄O₄ | mdpi.com |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Metal Centers and Oxidation States
The coordination chemistry of 2,2-Di(1H-pyrazol-1-yl)acetic acid has been primarily investigated with a limited range of transition metals, including iron, ruthenium, manganese, and rhenium, as well as some lanthanides. researchgate.netacs.orgnih.govresearchgate.net However, the full potential of this ligand across the periodic table remains largely untapped. Future research will undoubtedly focus on expanding the scope of metal centers and their oxidation states to unlock new chemical properties and applications.
A significant area of future exploration lies in the complexation of this compound with f-block elements, particularly the heavier lanthanides and actinides. nih.govresearchgate.net The initial studies on lanthanide complexes have revealed the formation of one-dimensional chain structures, suggesting that this ligand can be instrumental in creating novel coordination polymers with interesting magnetic and luminescent properties. nih.govresearchgate.net Further investigation into the coordination behavior with actinides could lead to the development of new materials for applications in nuclear waste separation and sensing.
Moreover, the versatility of the pyrazole (B372694) moieties allows for the stabilization of a wide range of oxidation states. Future work could explore the synthesis and characterization of complexes with early transition metals in high oxidation states or with late transition metals in unusual low oxidation states. Such complexes could exhibit novel catalytic activities or unique electronic properties.
Integration with Supramolecular Chemistry and Self-Assembly Processes
The structure of this compound, with its hydrogen bond donor and acceptor sites, makes it an ideal candidate for the construction of intricate supramolecular architectures. nih.govmarquette.eduacs.orgresearchgate.netmdpi.com The self-assembly of metal complexes of this ligand can be directed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination bonds.
Future research will likely focus on harnessing these interactions to create complex, multidimensional structures such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages. nih.govnih.gov The ability to control the self-assembly process by modifying the ligand structure or the reaction conditions will be a key area of investigation. For instance, the introduction of additional functional groups onto the pyrazole rings or the use of different metal ions can lead to vastly different supramolecular isomers. marquette.edu The formation of one-dimensional chains in lanthanide complexes is a testament to the potential of this ligand in building extended networks. nih.govresearchgate.net
The development of these supramolecular systems could lead to new materials with applications in gas storage, catalysis, and sensing. The porous nature of MOFs, for example, could be exploited for the selective capture of small molecules, while the confined spaces within molecular cages could act as nanoscale reaction vessels.
Advanced In Situ Spectroscopic Characterization of Reaction Intermediates
Understanding the mechanisms of complex formation and reactivity is crucial for the rational design of new catalysts and functional materials. Advanced in situ spectroscopic techniques offer a powerful tool for probing reaction intermediates and elucidating reaction pathways in real-time.
Future research will increasingly employ techniques such as in situ UV-Vis, NMR, and electrospray ionization mass spectrometry (ESI-MS) to study the formation and transformation of this compound complexes. researchgate.netnih.govnih.govresearchgate.netnih.govescholarship.orgresearchgate.net For example, in situ UV-Vis spectroscopy can monitor the changes in the electronic structure of the metal center during a reaction, providing insights into the kinetics and thermodynamics of the process. researchgate.netnih.govresearchgate.net ESI-MS is particularly well-suited for identifying transient species in solution, which are often difficult to detect by other methods. nih.govresearchgate.netnih.govescholarship.org
The data obtained from these in situ studies will be invaluable for building a comprehensive picture of the reaction mechanisms, enabling the optimization of reaction conditions and the design of more efficient catalytic systems.
Rational Design of Ligand Architectures for Enhanced Specificity and Efficiency
The modular nature of this compound allows for the systematic modification of its structure to fine-tune the properties of its metal complexes. This opens up exciting possibilities for the rational design of ligand architectures with enhanced specificity and efficiency for particular applications. This type of ligand is often referred to as a "scorpionate" ligand, alluding to the way it can bind to a metal center. core.ac.uk
Future research will focus on developing a deeper understanding of the structure-property relationships that govern the behavior of these complexes. For example, by introducing bulky substituents on the pyrazole rings, it is possible to control the steric environment around the metal center, which can influence the selectivity of catalytic reactions. nih.gov Similarly, modifying the electronic properties of the ligand by introducing electron-donating or electron-withdrawing groups can alter the redox potential of the metal complex, making it more or less reactive. acs.org
The synthesis of unsymmetrical ligands, where the two pyrazole rings are different, offers another avenue for creating complexes with unique properties. researchgate.net This approach could be used to develop bifunctional catalysts or sensors that can recognize specific molecules with high selectivity.
| Ligand Modification Strategy | Potential Impact on Complex Properties | Relevant Research Area |
| Introduction of bulky substituents | Control of steric environment, enhanced selectivity | Catalysis, Molecular Recognition |
| Modification of electronic properties | Tuning of redox potential, reactivity | Catalysis, Electrochemistry |
| Synthesis of unsymmetrical ligands | Creation of bifunctional systems | Catalysis, Sensing |
| Functionalization of the acetate (B1210297) group | Anchoring to surfaces, post-synthesis modification | Materials Science, Bio-conjugation |
Hybrid Computational-Experimental Approaches for Predictive Design
The combination of experimental studies with theoretical calculations provides a powerful synergy for the predictive design of new materials. Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure and reactivity of metal complexes, providing insights that can guide experimental work. acs.orgresearchgate.netresearchgate.net
Future research will see an increasing integration of computational and experimental approaches to study the properties of this compound complexes. DFT calculations can be used to predict the most stable coordination geometries, calculate spectroscopic properties, and explore reaction mechanisms. acs.org This information can then be used to design new ligands with desired properties, which can then be synthesized and characterized experimentally to validate the computational predictions.
This iterative process of a combined theoretical and experimental approach will accelerate the discovery of new functional materials based on this compound, leading to a deeper understanding of their fundamental properties and a wider range of applications. researchgate.net
| Computational Method | Information Gained | Application in Ligand Design |
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties | Prediction of reactivity, design of new catalysts |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding of self-assembly processes |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems, enzyme active sites | Design of bio-inspired catalysts |
Q & A
Q. What are the most reliable synthetic routes for 2,2-Di(1H-pyrazol-1-yl)acetic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution between pyrazole derivatives and chloroacetic acid under basic conditions (e.g., NaOH/KOH in ethanol/water). Key factors include:
- Temperature : Elevated temperatures (50–80°C) improve reaction kinetics but may promote side reactions like decarboxylation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous bases facilitate deprotonation of pyrazole .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%).
Data Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol, 50°C, 12h | 65 | 92 | |
| DMF, 80°C, 6h | 78 | 88 |
Q. How can X-ray crystallography and SHELX software be applied to resolve the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps:
Crystal Growth : Slow evaporation of saturated ethanol solution at 4°C yields suitable crystals.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
Refinement : SHELXL (part of the SHELX suite) refines positional and thermal parameters. Hydrogen bonding between pyrazole N atoms and acetic acid O atoms stabilizes the structure .
Note : SHELX’s robustness in handling high-resolution data makes it ideal for small-molecule refinement, though alternative software (e.g., OLEX2) may improve graphical interpretation .
Advanced Research Questions
Q. What computational methods (e.g., DFT) can predict the tautomerization and decarboxylation pathways of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G level evaluates:
- Tautomerization : Intramolecular proton transfer between pyrazole N atoms and the acetic acid group, stabilized by hydrogen bonding. Energy barriers (ΔG‡) for tautomerization are ~40–50 kcal/mol, making it kinetically unfavorable under ambient conditions .
- Decarboxylation : Exergonic process (ΔG ≈ –15 kcal/mol) leading to CO₂ release and formation of (pyrazol-1-yl)methane derivatives. Transition-state analysis reveals a six-membered cyclic intermediate .
Key Insight : Decarboxylation dominates over tautomerization due to lower activation energy (ΔG‡ ≈ 13 kcal/mol), especially under thermal stress .
Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?
Methodological Answer: Apparent stability discrepancies arise from:
- pH Dependency : The compound is stable in neutral/weakly acidic conditions but undergoes rapid hydrolysis in strong acids (pH < 2) or bases (pH > 10) .
- Temperature : Long-term stability (>1 month) is observed at 4°C, but degradation accelerates at 25°C (50% decomposition in 7 days) .
Resolution Strategy : - Use HPLC-MS to monitor degradation products (e.g., pyrazole derivatives).
- Conduct Arrhenius studies to extrapolate shelf-life under storage conditions .
Q. What strategies optimize regioselectivity in derivatizing this compound for medicinal chemistry applications?
Methodological Answer: Regioselective functionalization requires:
- Protecting Groups : Temporarily block the acetic acid moiety with tert-butyl esters to direct electrophilic substitution to the pyrazole rings .
- Catalysis : Pd-catalyzed C–H activation (e.g., Suzuki coupling) selectively modifies the 4-position of pyrazole .
Case Study :
Derivatization with aryl halides under Pd(PPh₃)₄ catalysis yields 4-arylpyrazole derivatives with >80% regioselectivity .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state properties of this compound?
Methodological Answer: Solid-state NMR and Hirshfeld surface analysis reveal:
- Hydrogen Bonding : N–H···O interactions between pyrazole NH and acetic acid COO⁻ dominate, forming 1D chains .
- π-Stacking : Parallel-displaced stacking of pyrazole rings (3.5–4.0 Å spacing) enhances thermal stability (Tₘ = 215°C) .
Impact : These interactions dictate solubility (poor in nonpolar solvents) and mechanical properties (brittle crystalline structure) .
Q. What experimental and computational approaches validate the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays : Test enzyme inhibition (e.g., COX-2) using fluorescence polarization or SPR to measure binding affinity .
- Molecular Docking : AutoDock Vina predicts binding poses in protein active sites (e.g., pyrazole interactions with His90 in COX-2) .
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ≈ 1.5, moderate blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
